N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine
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Overview
Description
N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the furan derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-furan-2-ylmethylene)-hydrazine
- N-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazine
- N-(4-methoxy-phenyl)-furan-2-ylmethylene)-hydrazine
Uniqueness
N-(4-ethoxyphenyl)-N-[4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21N5O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H21N5O2S2/c1-2-30-20-12-10-17(11-13-20)25-23-26-18(15-32-23)16-33-24-28-27-22(21-9-6-14-31-21)29(24)19-7-4-3-5-8-19/h3-15H,2,16H2,1H3,(H,25,26) |
InChI Key |
TWWCJHPWFSCAHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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